7-Methylbenzo[d][1,2,3]thiadiazole
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Overview
Description
7-Methylbenzo[d][1,2,3]thiadiazole is a heterocyclic aromatic compound that contains a benzene ring fused with a thiadiazole ring The presence of a methyl group at the 7th position of the benzene ring distinguishes it from other benzothiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylbenzo[d][1,2,3]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-amino-5-methylbenzenethiol with nitrous acid, which leads to the formation of the thiadiazole ring. The reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure the proper formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and purification techniques is crucial to achieving high-quality industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
7-Methylbenzo[d][1,2,3]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form, such as a thiol or amine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Methylbenzo[d][1,2,3]thiadiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 7-Methylbenzo[d][1,2,3]thiadiazole involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to intercalate with DNA, inhibiting the replication and transcription processes. Additionally, it can interact with various enzymes and proteins, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Benzothiadiazole: Lacks the methyl group at the 7th position, leading to different chemical and biological properties.
1,2,4-Thiadiazole: A different isomer with distinct chemical behavior and applications.
1,3,4-Thiadiazole: Another isomer with unique properties and uses in various fields.
Uniqueness
This structural modification can enhance its stability, solubility, and interaction with biological targets, making it a valuable compound in research and industry .
Properties
IUPAC Name |
7-methyl-1,2,3-benzothiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c1-5-3-2-4-6-7(5)10-9-8-6/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLCLXDGUCEWGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=NS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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